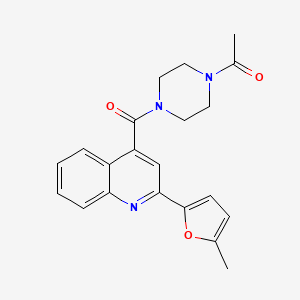

AVE1231

Description

Properties

CAS No. |

1031195-19-3 |

|---|---|

Molecular Formula |

C21H21N3O3 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

1-[4-[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C21H21N3O3/c1-14-7-8-20(27-14)19-13-17(16-5-3-4-6-18(16)22-19)21(26)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3 |

InChI Key |

ZQJTYRXKAZFWPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

E-1231; E 1231; E1231 |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Siege: Unraveling the Mechanism of AVE1231 on TASK-1 Potassium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The two-pore domain potassium (K2P) channel, TASK-1 (Twik-related acid-sensitive K+ channel-1), encoded by the KCNK3 gene, plays a pivotal role in setting the resting membrane potential and regulating cellular excitability in various tissues. Its atrial-specific expression in the heart has rendered it a compelling therapeutic target for atrial fibrillation. AVE1231, also known as A293, has emerged as a potent and selective inhibitor of TASK-1 channels. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TASK-1 channels, detailing the molecular interactions, quantitative pharmacological data, and the experimental protocols utilized to elucidate these findings. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ion channel pharmacology and the development of novel antiarrhythmic agents.

Introduction

TASK-1 channels are members of the two-pore domain potassium channel family, which are characterized by their dimeric structure, with each subunit containing two pore-forming P-loops. These channels are voltage-independent and are regulated by a variety of physiological and pharmacological stimuli, including extracellular pH, anesthetics, and neurotransmitters. In the heart, TASK-1 channels are predominantly expressed in the atria, where they contribute to the repolarization of the action potential.[1][2] Upregulation of TASK-1 has been implicated in the pathophysiology of atrial fibrillation (AF), making it a prime target for therapeutic intervention.[2][3]

This compound is an aromatic carbonamide that has been identified as a high-affinity inhibitor of TASK-1 channels.[4] Its atrial-selective action, due to the specific expression pattern of its target, minimizes the risk of ventricular proarrhythmic effects, a common drawback of many antiarrhythmic drugs.[3][5] Understanding the precise mechanism by which this compound inhibits TASK-1 is crucial for the rational design of next-generation, more potent, and selective TASK-1 inhibitors for the management of atrial fibrillation.

Mechanism of Action: A Direct Occlusion of the Pore

The inhibitory action of this compound on TASK-1 channels is characterized by a direct block of the ion conduction pathway. Extensive research utilizing site-directed mutagenesis and in silico docking studies has pinpointed the binding site of this compound within the central cavity of the TASK-1 channel, a region accessible from the intracellular side.[6][7]

The Binding Site: A Triad (B1167595) of Critical Residues

The high-affinity binding of this compound to the TASK-1 channel is mediated by specific interactions with a triad of amino acid residues located in the transmembrane segments M2 and M4, which line the inner pore. These critical residues are:

Mutation of these residues to alanine (B10760859) has been shown to significantly reduce the inhibitory potency of this compound, confirming their essential role in drug binding.[7][8] This binding site is situated deep within the pore, below the selectivity filter, suggesting that this compound acts as a pore blocker, physically occluding the channel and preventing the efflux of potassium ions.

dot

Caption: this compound binding and inhibitory mechanism on TASK-1 channels.

Quantitative Pharmacology of this compound on TASK-1 Channels

The inhibitory effect of this compound on TASK-1 channels has been quantified in various experimental systems. The following table summarizes the key pharmacological parameters.

| Parameter | Value | Experimental System | Reference |

| IC50 | ~0.2 µmol·L⁻¹ | Human TASK-1 expressed in Xenopus laevis oocytes | [1] |

| IC50 | 8.4 µM | Carbamoylcholine chloride-activated IKACh | [9] |

| Current Inhibition | 80.7 ± 7.7% | 10 µM this compound on wild-type TASK-1 in Xenopus laevis oocytes | [8] |

| Current Inhibition | 15.0 ± 2.9% | 200 nM this compound on sustained outward current in human atrial cardiomyocytes | [5] |

| Effect on Action Potential | Prolongation | Human atrial cardiomyocytes from patients with chronic atrial fibrillation | [3] |

| In Vivo Effect | Increased mean arterial pressure in young rats (4 mg·kg⁻¹) | 1- to 2-week-old rats | [10] |

Experimental Protocols

The characterization of this compound's mechanism of action on TASK-1 channels has been heavily reliant on electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is instrumental for studying the pharmacology of ion channels expressed in a heterologous system, allowing for precise control of the membrane potential and measurement of ionic currents.

Objective: To determine the concentration-response relationship and IC50 value of this compound for TASK-1 channels.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 channel and incubated for 24-72 hours to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).

-

Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.[2][3][11]

-

A voltage-clamp amplifier is used to maintain a holding potential (e.g., -80 mV) and to apply voltage steps or ramps to elicit TASK-1 currents. A typical voltage protocol involves steps from -80 mV to +60 mV in 20 mV increments.[12]

-

-

Drug Application: this compound is dissolved in the bathing solution and perfused into the recording chamber at various concentrations.

-

Data Analysis: The steady-state current at a specific voltage (e.g., +60 mV) is measured before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

dot

References

- 1. TASK‐1 channel blockade by this compound increases vasocontractile responses and BP in 1‐ to 2‐week‐old but not adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 4. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TASK-1 Channels May Modulate Action Potential Duration of Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the A293 (this compound) Binding Site in the Cardiac Two-Pore-Domain Potassium Channel TASK-1: a Common Low Affinity Antiarrhythmic Drug Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the A293 (this compound) Binding Site in the Cardiac Two-Pore-Domain Potassium Channel TASK-1: a Common Low Affinity Antiarrhythmic Drug Binding Site | Cell Physiol Biochem [cellphysiolbiochem.com]

- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. TASK-1 channel blockade by this compound increases vasocontractile responses and BP in 1- to 2-week-old but not adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 12. ahajournals.org [ahajournals.org]

A293: A Selective TASK-1 Potassium Channel Blocker for Atrial Fibrillation

This technical guide provides an in-depth overview of A293 (also known as AVE1231), a potent and selective inhibitor of the two-pore-domain potassium (K2P) channel TASK-1 (KCNK3). Due to the atrium-specific expression and functional upregulation of TASK-1 in atrial fibrillation (AF), A293 has emerged as a promising candidate for the development of novel, atrial-selective antiarrhythmic therapies. This document details the mechanism of action, quantitative pharmacology, experimental methodologies, and therapeutic rationale for A293, intended for researchers, scientists, and professionals in drug development.

Introduction to TASK-1 and A293

The "TWIK-related acid-sensitive K+ channel 1" (TASK-1) is a member of the K2P potassium channel family, which contributes to the background "leak" currents that are crucial for setting the resting membrane potential and shaping the action potential in various cell types. In the human heart, TASK-1 channels are expressed almost exclusively in the atria.[1][2] They play a significant role in the repolarization phase of the atrial action potential.[1]

Recent studies have revealed that TASK-1 currents are significantly upregulated in patients with atrial fibrillation, leading to a shortening of the atrial action potential duration (APD).[3][4][5] This APD shortening is a key factor in the pathophysiology of AF, as it promotes the re-entrant electrical activity that sustains the arrhythmia. Consequently, blocking TASK-1 to prolong the atrial APD represents a targeted and potentially atrial-specific therapeutic strategy.

A293 is an aromatic carbonamide that has been identified as a high-affinity inhibitor of TASK-1 channels, active in the nanomolar to micromolar range.[3][4] Its selectivity for TASK-1 over other cardiac ion channels makes it a valuable pharmacological tool and a promising lead compound for AF treatment.

Mechanism of Action and Binding Site

A293 exerts its inhibitory effect by directly occluding the ion conduction pathway of the TASK-1 channel. The binding site for A293 has been identified within the central cavity of the channel, at the lower end of the cytosolic pore, near the entrance to the lateral fenestrations.[6][7]

Alanine-scanning mutagenesis combined with in-silico docking experiments have pinpointed three essential amino acid residues in the channel's pore-lining domains that are critical for A293 binding[6][8]:

-

Q126 in the M2 transmembrane segment.

-

L239 in the M4 transmembrane segment.

-

N240 in the M4 transmembrane segment.

Mutation of these residues significantly reduces the blocking efficiency of A293.[6][8] Interestingly, this binding site appears to be a common interaction point for other, lower-affinity antiarrhythmic drugs such as propafenone, amiodarone, and carvedilol, suggesting a conserved site of action.[6][7]

Quantitative Pharmacological Data

The potency and selectivity of A293 have been characterized across various experimental systems. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency and Selectivity of A293

| Channel Target | IC50 Value | Experimental System | Reference |

| TASK-1 | ~250 nM | Heterologous expression systems | [3] |

| IKACh (GIRK) | 8.4 µM | Not specified | [9] |

| Kv1.5 | >10 µM | Not specified | [3] |

This table highlights the high affinity of A293 for TASK-1 channels compared to other cardiac ion channels, demonstrating its selectivity.

Table 2: Electrophysiological Effects of A293 on Atrial Cardiomyocytes

| Parameter | Species | Effect of A293 (200 nM) | Reference |

| APD50 | Human | +6% Prolongation | [10] |

| APD90 | Human | +18% Prolongation | [10] |

| APD50 | Porcine | +19% Prolongation | [10] |

| APD90 | Porcine | +24% Prolongation | [10] |

APD50/90: Action Potential Duration at 50% and 90% repolarization. These data show that A293 effectively prolongs the action potential in isolated atrial cells.

Table 3: In Vivo Effects of A293 in a Porcine Model of Atrial Fibrillation

| Parameter | Measurement | Effect of A293 | Reference |

| Atrial Fibrillation Burden | % of time in AF | Reduced from 95% to 6.5% | [4][5] |

| Cardioversion Time | Time to restore sinus rhythm | 177 ± 63 seconds | [2][10] |

| Atrial Effective Refractory Period (AERP) | AERP at 500ms BCL | Prolonged by 20 ms (B15284909) | [10][11] |

| Atrial Effective Refractory Period (AERP) | AERP at 400ms BCL | Prolonged by 22.5 ms | [10][11] |

| Atrial Effective Refractory Period (AERP) | AERP at 300ms BCL | Prolonged by 17.5 ms | [10][11] |

| Pulmonary Artery Pressure (Mean) | Hemodynamic monitoring | Increased from 18.25 to 26.25 mmHg | [3][4] |

| Ventricular Electrophysiology | QRS width, QT interval, VERP | No significant change | [4][5] |

BCL: Basic Cycle Length; VERP: Ventricular Effective Refractory Period. These findings demonstrate the antiarrhythmic efficacy and atrial selectivity of A293 in a large animal model.

Key Experimental Protocols

The characterization of A293 involved several key experimental methodologies, from molecular to in vivo studies.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique was used to study the effect of A293 on heterologously expressed human TASK-1 channels and to identify the drug's binding site.

-

Channel Expression: cRNA encoding human wild-type or mutant TASK-1 channels is injected into Xenopus laevis oocytes. The oocytes are incubated for 24-48 hours to allow for channel protein expression in the cell membrane.[8]

-

Recording Procedure:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.

-

The oocyte is voltage-clamped at a holding potential of -80 mV.[8]

-

Potassium currents are elicited by applying depolarizing voltage steps, for example, from -80 mV to +60 mV in 20 mV increments for 500 ms.[8]

-

A stable baseline current is recorded before the application of A293.

-

A293 is then added to the bath solution at various concentrations, and the resulting inhibition of the TASK-1 current is measured.

-

Dose-response curves are generated to calculate the IC50 value. For binding site studies, the percentage of block at a fixed concentration (e.g., 10 µM A293) is compared between wild-type and mutant channels.[8]

-

Whole-Cell Patch-Clamp on Isolated Atrial Cardiomyocytes

This method allows for the study of A293's effects on native TASK-1 currents and action potentials in the relevant cell type.

-

Cell Isolation: Single atrial cardiomyocytes are enzymatically isolated from human or porcine atrial tissue samples.

-

Recording Procedure:

-

A glass micropipette with a tip resistance of 3-5 MΩ, filled with an intracellular solution, is pressed against a single cardiomyocyte.

-

Suction is applied to rupture the cell membrane, establishing the "whole-cell" configuration, which allows for control of the membrane potential and measurement of transmembrane currents.

-

To measure TASK-1 current: The cell is held at a potential of -50 mV. Voltage steps from -60 mV to +60 mV (400 ms duration) are applied to evoke background potassium currents.[3][4] The specific TASK-1 current component is then isolated by subtracting the remaining current after applying a saturating dose of A293 (e.g., 200 nM).[3][11]

-

To measure action potentials (Current-Clamp): The amplifier is switched to current-clamp mode. Action potentials are elicited by injecting a brief depolarizing current pulse (e.g., at a frequency of 0.2 Hz).[10] The cell's baseline APD is recorded, and then A293 is applied to the bath to measure its effect on APD prolongation.[10]

-

In Vivo Electrophysiology in a Porcine Model

A large animal model is crucial for evaluating the therapeutic potential and safety profile of A293 in a translationally relevant setting.

-

Model Induction: Persistent AF is induced in pigs (e.g., German landrace) via right atrial burst stimulation delivered by an implanted pacemaker over a period of several days to weeks.[4][5]

-

Electrophysiological Study:

-

Pigs are placed under general anesthesia.

-

Diagnostic catheters are placed in the heart under fluoroscopic guidance.[10]

-

Intracardiac electrophysiological studies are performed to measure baseline parameters, including atrial effective refractory periods (AERP) at different cycle lengths.

-

AF is induced via burst pacing.

-

A293 is administered intravenously.

-

The time to cardioversion (restoration of sinus rhythm) is recorded.[2]

-

Post-drug electrophysiological parameters are measured to assess the drug's effects on AERP, QRS duration, and QT interval.

-

Hemodynamic parameters, such as systemic and pulmonary artery pressures, are monitored throughout the procedure.[3][4]

-

Therapeutic Rationale and Signaling Pathway

The therapeutic rationale for using A293 in AF is based on reversing the pathological electrical remodeling seen in the disease.

-

Pathophysiology of AF: Atrial fibrillation leads to an upregulation of TASK-1 channel expression and function.[3]

-

Electrical Remodeling: This increased TASK-1 activity results in a larger repolarizing current, which shortens the atrial action potential duration.

-

Pro-arrhythmic Effect: A shorter APD reduces the refractory period, making the atrial tissue more susceptible to the formation and maintenance of high-frequency re-entrant circuits that characterize AF.

-

Pharmacological Intervention: A293 selectively blocks these overactive TASK-1 channels.

-

Therapeutic Effect: This blockade reduces the repolarizing current, prolongs the atrial APD and effective refractory period, and thereby terminates the re-entrant circuits, restoring sinus rhythm.

Conclusion and Future Directions

A293 is a highly selective and potent blocker of the atrial-specific TASK-1 potassium channel. It effectively reverses the pathological shortening of the atrial action potential associated with atrial fibrillation, demonstrating significant antiarrhythmic efficacy in preclinical large animal models. Its atrial-selective action, with minimal effects on ventricular electrophysiology, presents a favorable safety profile compared to many existing antiarrhythmic drugs.

However, the observed increase in pulmonary artery pressure upon A293 administration warrants careful consideration, as TASK-1 channels are also expressed in pulmonary artery smooth muscle cells.[3] Future research should focus on optimizing the therapeutic window and exploring derivatives of A293 that may retain atrial selectivity while minimizing effects on the pulmonary vasculature. Nevertheless, the targeted inhibition of TASK-1 by compounds like A293 represents a novel and promising mechanism-based approach for the rhythm control of atrial fibrillation.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

- 4. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the A293 (this compound) Binding Site in the Cardiac Two-Pore-Domain Potassium Channel TASK-1: a Common Low Affinity Antiarrhythmic Drug Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the A293 (this compound) Binding Site in the Cardiac Two-Pore-Domain Potassium Channel TASK-1: a Common Low Affinity Antiarrhythmic Drug Binding Site | Cell Physiol Biochem [cellphysiolbiochem.com]

- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacologic TWIK‐Related Acid‐Sensitive K+ Channel (TASK‐1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

in vitro characterization of AVE1231

An In-Depth Technical Guide to the In Vitro Characterization of AVE1231

Introduction

This compound is a novel antiarrhythmic compound investigated for its potential in treating atrial fibrillation.[1] Its mechanism of action is centered on the selective blockade of specific potassium channels, particularly those prevalent in the atria. This technical guide provides a comprehensive overview of the , detailing its electrophysiological effects, the experimental protocols used for its assessment, and its impact on various ion channels.

Mechanism of Action

This compound exerts its antiarrhythmic effects primarily by blocking several types of potassium channels.[1][2] This blockade delays the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration and the effective refractory period.[2] This action helps to suppress tachyarrhythmias that arise from reentry mechanisms.[2] The primary targets of this compound are early atrial potassium channels, which contributes to its atrial-selective effects and makes it a promising candidate for atrial fibrillation therapy with minimal effects on ventricular repolarization.[1]

Below is a diagram illustrating the primary mechanism of action of this compound.

References

Pharmacological Profile of AVE1231: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE1231, also known as A293, is a potent ion channel blocker with a significant pharmacological profile centered on the inhibition of specific potassium channels. Initially investigated for its potential as an atrial-selective antiarrhythmic agent for the treatment of atrial fibrillation, its mechanism of action has been elucidated to involve the blockade of both Kv1.5 and two-pore-domain potassium (K2P) channel TASK-1. This dual activity confers complex effects on cardiac electrophysiology and vascular tone, making it a valuable tool for cardiovascular research. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of its effects on key signaling pathways.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of two key potassium channels:

-

Kv1.5 (IKur): This voltage-gated potassium channel is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier current (IKur), a key component of atrial action potential repolarization. By inhibiting Kv1.5, this compound prolongs the atrial action potential duration and the effective refractory period, which are crucial mechanisms for suppressing atrial fibrillation.

-

TASK-1 (KCNK3): A member of the two-pore-domain potassium channel family, TASK-1 contributes to the background potassium current in various tissues, including the heart and vascular smooth muscle. In the atria, TASK-1 is involved in setting the resting membrane potential and regulating action potential duration. In the vasculature, it plays a role in regulating vascular tone. Inhibition of TASK-1 by this compound contributes to its effects on both cardiac electrophysiology and blood pressure.

Quantitative Pharmacological Data

The inhibitory activity of this compound on various ion channels has been quantified in several in vitro studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

| Target Channel | Cell Line/Tissue | IC50 (µM) | Reference |

| hKv1.5 | CHO cells | 3.6 | [1] |

| hKv4.3 + KChIP2.2b | CHO cells | 5.9 | [1] |

| Voltage-dependent outward current | Pig left atrial myocytes | 1.1 | [1] |

| Carbachol-activated IKACh | Pig left atrial myocytes | 8.4 | [1] |

| TASK-1 (hK2P3.1) | Xenopus oocytes | 0.2 | [2] |

Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels. This table presents the IC50 values of this compound for various potassium channels, demonstrating its potent inhibitory effects, particularly on Kv1.5 and a voltage-dependent outward current in atrial myocytes.

| Tissue | Animal Model | Effect | Concentration/Dose | Reference |

| Saphenous artery | Young rats (10-15 days old) | Increased basal tone and contractile responses | 1 µmol/L | [3] |

| Saphenous artery | Adult rats (2-3 months old) | Almost no effect | 1 µmol/L | [3] |

| Systemic circulation | Young rats (10-15 days old) | Prominently raised mean arterial pressure | 4 mg/kg (intravenous) | [3] |

| Systemic circulation | Adult rats (2-3 months old) | No effect on mean arterial pressure | 4 mg/kg (intravenous) | [3] |

Table 2: In Vitro and In Vivo Effects of this compound on Vascular Tone. This table highlights the age-dependent effects of this compound on vascular contractility and blood pressure, suggesting a more significant role for TASK-1 channels in the vascular tone regulation of young animals.

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.5 and TASK-1 Currents

This protocol is designed to measure the effect of this compound on Kv1.5 and TASK-1 potassium currents in isolated cardiomyocytes or transfected cell lines.

1. Cell Preparation:

-

Isolate atrial myocytes from animal hearts (e.g., pig, rabbit) using enzymatic digestion with collagenase and protease.

-

Alternatively, use a stable cell line (e.g., CHO or HEK293 cells) transiently or stably expressing the human Kv1.5 or TASK-1 channel.

-

Plate cells on glass coverslips and allow them to adhere.

2. Solutions:

-

External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

3. Recording Procedure:

-

Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration.

-

Voltage-Clamp Protocol for Kv1.5:

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms (B15284909) to elicit Kv1.5 currents.

-

-

Voltage-Clamp Protocol for TASK-1:

-

Hold the cell at a holding potential of -80 mV.

-

Apply a ramp protocol from -100 mV to +40 mV over 1 second to elicit TASK-1 currents.

-

-

Apply this compound at various concentrations to the external solution and record the resulting inhibition of the target currents.

Wire Myography for Vascular Reactivity

This protocol is used to assess the effect of this compound on the contractility of isolated small arteries.

1. Tissue Preparation:

-

Euthanize the animal (e.g., rat) and dissect the saphenous artery in cold, oxygenated physiological salt solution (PSS).

-

Carefully clean the artery of surrounding connective and adipose tissue.

-

Cut the artery into 2 mm long rings.

2. Solutions:

-

Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 1.6 CaCl2, 5.5 Glucose, 0.03 EDTA. Gas with 95% O2 / 5% CO2 to maintain a pH of 7.4.

3. Mounting and Normalization:

-

Mount the arterial rings on two stainless steel wires (40 µm diameter) in a wire myograph chamber filled with PSS at 37°C and continuously gassed.

-

Normalize the vessel rings to a resting tension that corresponds to a physiological transmural pressure. This is achieved by a series of stepwise increases in tension and measuring the vessel's response to a standard contractile agent (e.g., high K+ PSS).

4. Experimental Protocol:

-

After an equilibration period, test the viability of the vessel rings with a high-potassium solution (KPSS, where NaCl is replaced by an equimolar amount of KCl).

-

Induce a submaximal contraction with an appropriate agonist (e.g., phenylephrine (B352888) for saphenous artery).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath to construct a concentration-response curve.

In Vivo Electrophysiological Study in an Atrial Fibrillation Model

This protocol describes the evaluation of this compound's antiarrhythmic effects in a large animal model of atrial fibrillation.

1. Animal Model:

-

Use a validated large animal model of atrial fibrillation, such as the goat or pig model where atrial fibrillation is induced and maintained by rapid atrial pacing.

-

Surgically implant epicardial or endocardial electrodes for pacing and recording.

2. Electrophysiological Measurements:

-

Under anesthesia, perform a baseline electrophysiological study.

-

Measure parameters such as atrial effective refractory period (AERP), conduction velocity, and inducibility of atrial fibrillation.

-

AERP is determined by delivering programmed electrical stimulation (a train of 8 stimuli followed by a premature stimulus at decreasing coupling intervals).

3. Drug Administration and Evaluation:

-

Administer this compound intravenously at different doses.

-

Repeat the electrophysiological measurements at each dose to assess the drug's effect on AERP, conduction, and the ability to terminate or prevent the induction of atrial fibrillation.

-

Continuously monitor surface ECG and intracardiac electrograms.

Signaling Pathways and Visualizations

Cardiac Atrial Myocyte Action Potential Regulation by this compound

This compound's primary effect on atrial myocytes is the prolongation of the action potential duration (APD) by blocking the repolarizing potassium currents IKur (Kv1.5) and the background TASK-1 current. This effect is particularly relevant in the context of atrial fibrillation, where a shortened APD is a key feature of the electrical remodeling.

References

- 1. TASK‐1 channel blockade by this compound increases vasocontractile responses and BP in 1‐ to 2‐week‐old but not adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TASK-1 channel blockade by this compound increases vasocontractile responses and BP in 1- to 2-week-old but not adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased Susceptibility to Atrial Fibrillation Secondary to Atrial Fibrosis in Transgenic Goats Expressing Transforming Growth Factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of AVE1231 Analogs: A Technical Guide for Drug Development Professionals

An in-depth analysis of bis-amide derivatives as potent and selective TASK-1 potassium channel inhibitors.

This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of analogs of AVE1231, a known blocker of the twofold-pore domain potassium (K2P) channel TASK-1 (KCNK3). The focus is on a series of bis-amide derivatives that have been systematically modified to enhance potency and selectivity for TASK-1 over the closely related TASK-3 channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery of novel and selective ion channel modulators.

Introduction: The Therapeutic Potential of TASK-1 Inhibition

TASK-1 channels are members of the K2P family of potassium channels that contribute to the background "leak" potassium currents, playing a crucial role in setting the resting membrane potential in various cell types.[1] Their expression in the heart, brain, and lungs suggests their involvement in physiological processes such as neuronal signaling, cardiac function, and respiratory control.[1] Consequently, TASK-1 channels have emerged as a promising therapeutic target for a range of conditions, including cardiac arrhythmias, neurological disorders like epilepsy and depression, and respiratory disorders such as obstructive sleep apnea.[1][2]

This compound (also known as A293) is a known inhibitor of TASK-1. Building upon this scaffold, research has focused on developing analogs with improved potency and, critically, enhanced selectivity against other ion channels, particularly the homologous TASK-3 channel, to minimize off-target effects. This guide delves into the key structural modifications of a series of bis-amide analogs and their impact on inhibitory activity.

Structural-Activity Relationship of Bis-Amide Analogs

A pivotal study by Flaherty et al. (2014) systematically explored the SAR of a series of bis-amide analogs of this compound. The general scaffold consists of a central phenyl ring with two amide linkages. Modifications were explored in three main regions: the "left-hand side" (LHS) aromatic ring, the "right-hand side" (RHS) aromatic ring, and the substitution pattern on the central phenyl ring.

Quantitative Data Summary

The inhibitory potencies of the synthesized analogs against TASK-1 and TASK-3 channels were determined using a thallium flux assay and confirmed with a QPatch automated electrophysiology assay. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: SAR of Modifications on the Right-Hand Side (RHS) Phenyl Ring

| Compound | R | TASK-1 IC50 (µM) (Thallium Flux) | TASK-3 IC50 (µM) (Thallium Flux) | Selectivity (TASK-3/TASK-1) |

| 3 | 3-CH₃ | 0.027 | 0.50 | 19 |

| 7 | H | 0.16 | 1.8 | 11 |

| 8 | 2-CH₃ | 0.038 | 0.38 | 10 |

| 9 | 2-OCH₃ | 0.033 | 0.33 | 10 |

| 10 | 2-F | 0.050 | 0.70 | 14 |

| 11 | 2-Cl | 0.040 | 0.56 | 14 |

| 12 | 3-OCH₃ | 0.016 | 0.38 | 24 |

| 13 | 3-F | 0.021 | 0.62 | 30 |

| 14 | 3-Cl | 0.021 | 0.61 | 29 |

| 35 | 2-OCH₃, 5-CH₃ | 0.004 | 0.25 | 62 |

Data extracted from Flaherty et al., Bioorg. Med. Chem. Lett., 2014.[3]

Table 2: SAR of Modifications on the Left-Hand Side (LHS) Phenyl Ring

| Compound | R' | TASK-1 IC50 (µM) (Thallium Flux) | TASK-3 IC50 (µM) (Thallium Flux) | Selectivity (TASK-3/TASK-1) |

| 3 | H | 0.027 | 0.50 | 19 |

| 46 | 4-F | 0.023 | 0.50 | 22 |

| 47 | 4-Cl | 0.028 | 0.58 | 21 |

| 48 | 4-CH₃ | 0.035 | 0.68 | 19 |

| 49 | 4-OCH₃ | 0.045 | 0.85 | 19 |

| 50 | 3-F | 0.019 | 0.40 | 21 |

| 51 | 3-Cl | 0.022 | 0.45 | 20 |

Data extracted from Flaherty et al., Bioorg. Med. Chem. Lett., 2014.[3]

Key SAR Insights:

-

RHS Phenyl Ring:

-

Small, electron-donating or electron-withdrawing groups at the meta position of the RHS phenyl ring are well-tolerated and can enhance selectivity.

-

Substitution at the ortho position is also tolerated, though it may slightly decrease selectivity compared to meta substitution.

-

A combination of substitutions, as seen in the most potent and selective analog 35 (2-methoxy, 5-methyl), led to a significant improvement in activity and a 62-fold selectivity for TASK-1 over TASK-3.[4]

-

-

LHS Phenyl Ring:

-

Modifications to the LHS phenyl ring generally have a less pronounced effect on potency and selectivity compared to the RHS.

-

Small hydrophobic and electron-withdrawing groups at the para and meta positions are tolerated.

-

Experimental Protocols

Synthesis of Bis-Amide Analogs

The general synthesis of the 1,3-bis-amide scaffold was achieved through a standard amide coupling chemistry approach.[3]

Protocol:

-

First Amide Coupling: 1,3-nitroaniline is treated with a substituted benzoyl chloride in the presence of triethylamine (B128534) in acetonitrile at 70°C to yield the corresponding nitro amide.[3]

-

Nitro Reduction: The nitro amide is then reduced to the aniline intermediate using Raney nickel and sodium borohydride (B1222165) in methanol at 0°C.[3]

-

Second Amide Coupling: The resulting aniline is coupled with a differentially substituted aryl or alkyl chloride in the presence of triethylamine in acetonitrile at 70°C to afford the final bis-amide analog.[3]

QPatch Automated Electrophysiology Assay

The inhibitory activity of the compounds on TASK-1 and TASK-3 channels was quantified using the QPatch automated electrophysiology system. This platform allows for high-throughput, whole-cell patch-clamp recordings.

Protocol Details:

-

Cell Lines: HEK293 cells stably expressing human TASK-1 or TASK-3 channels are used.

-

Cell Preparation: On the day of the experiment, cells are harvested and prepared into a single-cell suspension.

-

Electrophysiology:

-

Whole-cell patch-clamp experiments are performed on a QPatch-48 automated electrophysiology platform using single-hole QPlates.[5]

-

Cells are clamped at a holding potential (e.g., 0 mV). A standardized voltage-step protocol (e.g., from -100 mV to +100 mV in 20 mV increments) is applied to elicit ionic currents.[5]

-

-

Compound Application: A cumulative concentration-response is measured by exposing each cell to five increasing concentrations of the test compound.[5]

-

Data Analysis: The recorded currents are analyzed to determine the percent inhibition at each concentration, and the data is fitted to a Hill equation to calculate the IC50 value.[5]

Signaling Pathways and Downstream Effects

Inhibition of TASK-1 channels leads to membrane depolarization, which in turn affects cellular excitability. This modulation of membrane potential is the primary mechanism through which TASK-1 inhibitors exert their physiological effects.

Downstream Consequences of TASK-1 Inhibition:

-

Cardiovascular System: In atrial cardiomyocytes, TASK-1 channels contribute to the repolarization phase of the action potential. Inhibition of these channels prolongs the action potential duration, an effect that can be beneficial in treating atrial fibrillation.[2][6] However, TASK-1 is also expressed in pulmonary artery smooth muscle cells, and its inhibition can lead to vasoconstriction and an increase in pulmonary artery pressure.[7][8]

-

Nervous System: By depolarizing neurons, TASK-1 inhibitors can increase neuronal excitability. This can have therapeutic implications for conditions like depression, but may also carry a risk of pro-convulsant activity in some contexts.[1]

-

Respiratory System: TASK-1 channels are involved in the regulation of breathing by chemosensitive neurons. Inhibition of these channels is being explored as a potential treatment for sleep apnea.[1]

Conclusion

The systematic exploration of the structural-activity relationship of bis-amide analogs of this compound has led to the identification of highly potent and selective inhibitors of the TASK-1 potassium channel. The key to achieving high selectivity over the closely related TASK-3 channel lies in the strategic substitution of the "right-hand side" phenyl ring of the bis-amide scaffold. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a solid foundation for the further development of TASK-1 inhibitors as therapeutic agents for a variety of diseases. Future research should focus on optimizing the pharmacokinetic properties of these potent analogs and further elucidating their in vivo efficacy and safety profiles.

References

- 1. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and selective inhibitors of the TASK-1 potassium channel through chemical optimization of a bis-amide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a QPatch-Automated Electrophysiology Assay for Identifying TMEM16A Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. TWIK-Related Acid-Sensitive Potassium Channels (TASK-1) Emerge as Contributors to Tone Regulation in Renal Arteries at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model [frontiersin.org]

Unraveling the Network: A Technical Guide to the Upstream and Downstream Effects of TASK-1 Inhibition by AVE1231

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related acid-sensitive K+ channel 1 (TASK-1), a member of the two-pore-domain potassium (K2P) channel family, is a critical regulator of cellular excitability.[1] These channels conduct background or "leak" potassium currents that are instrumental in setting the resting membrane potential in a variety of excitable and non-excitable cells.[1][2] Encoded by the KCNK3 gene, TASK-1 channels are expressed in numerous tissues, including the heart, brain, lungs, and arteries, where they play pivotal roles in physiological processes like cardiac function, neuronal signaling, and respiratory control.[1][3] Their activity is exquisitely sensitive to modulation by various stimuli, including extracellular pH, G-protein coupled receptors (GPCRs), and mechanical stretch.

AVE1231 (also known as A293) is a potent and selective pharmacological inhibitor of the TASK-1 channel. Its development has been crucial for elucidating the specific functions of TASK-1 and has positioned the channel as a promising therapeutic target, particularly for cardiac arrhythmias such as atrial fibrillation (AF). This guide provides a comprehensive technical overview of the known upstream regulatory mechanisms governing TASK-1 and the multifaceted downstream consequences of its inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Upstream Regulation of TASK-1 Channels

The activity of TASK-1 channels is not static; it is dynamically regulated by a complex network of signaling pathways. Understanding these upstream modulators is essential for contextualizing the effects of pharmacological inhibition.

G-Protein Coupled Receptor (GPCR) Signaling

A primary mechanism for regulating TASK-1 is through GPCRs, particularly those coupled to the Gαq subunit. Activation of Gq-coupled receptors by neurotransmitters and hormones initiates a cascade that leads to the inhibition of TASK-1 currents. This mechanism is a widespread means of inducing slow cellular excitation in the central nervous system.[4]

-

Key Receptors: In hypoglossal motoneurons, receptors for serotonin, norepinephrine, substance P, and thyrotropin-releasing hormone (TRH), as well as group I metabotropic glutamate (B1630785) receptors, all converge to inhibit TASK-1.[4]

-

Signaling Cascade: The canonical pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2). The precise mechanism downstream of PLC can vary between cell types, with evidence supporting roles for PIP2 depletion, protein kinase C (PKC) activation, or direct effects of G-protein subunits.[5]

-

Endothelin-1 (B181129) Pathway: In human pulmonary artery smooth muscle cells (hPASMCs), the vasoconstrictor endothelin-1 (ET-1) inhibits TASK-1 currents via both ETA and ETB receptors.[6][7] This effect is mediated by the downstream activation of Rho kinase, which directly phosphorylates the TASK-1 channel at serine residues, leading to its inhibition.[6][7]

References

- 1. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. jneurosci.org [jneurosci.org]

- 3. biorxiv.org [biorxiv.org]

- 4. TASK-1, a two-pore domain K+ channel, is modulated by multiple neurotransmitters in motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TASK1 (K2P3.1) K+ channel inhibition by endothelin-1 is mediated through Rho kinase-dependent phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TASK1 (K(2P)3.1) K(+) channel inhibition by endothelin-1 is mediated through Rho kinase-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Electrophysiological Signature of AVE1231 on Cardiomyocytes: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the electrophysiological effects of AVE1231 on cardiomyocytes, designed for researchers, scientists, and drug development professionals. This compound is a novel antiarrhythmic compound with a primary focus on atrial-selective potassium channel inhibition. This document outlines its mechanism of action, impact on various cardiac ion channels, and detailed experimental protocols for its investigation.

Executive Summary

This compound exhibits a unique electrophysiological profile characterized by the potent and selective inhibition of specific potassium channels predominantly expressed in the atria. This selectivity confers a favorable safety profile by minimizing effects on ventricular repolarization. The compound primarily targets the ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel, the transient outward potassium current (Ito), contributed to by the Kv4.3 channel, and the two-pore-domain potassium channel TASK-1. Furthermore, this compound modulates the acetylcholine-activated inward rectifier potassium current (IKACh). Its limited impact on other critical cardiac ion channels underscores its targeted mechanism of action, making it a promising candidate for the management of atrial fibrillation.

Mechanism of Action and Electrophysiological Effects

This compound exerts its antiarrhythmic effects by prolonging the action potential duration (APD) and effective refractory period (ERP) in atrial cardiomyocytes. This is achieved through the blockade of key potassium channels responsible for atrial repolarization.

Key Findings:

-

Primary Targets: this compound demonstrates potent inhibition of Kv1.5, Kv4.3, and TASK-1 channels.[1][2]

-

Atrial Selectivity: The compound's effects are more pronounced in atrial myocytes compared to their ventricular counterparts, which is attributed to the higher expression of its target channels in the atria.[1]

-

Action Potential Prolongation: By blocking outward potassium currents, this compound prolongs the repolarization phase of the atrial action potential, thereby increasing the ERP. This mechanism is crucial for preventing the re-entrant circuits that sustain atrial fibrillation.

-

Modulation of IKACh: this compound also blocks the carbachol-activated IKACh, a current that is often upregulated in atrial fibrillation and contributes to the shortening of the atrial ERP.[1]

-

Minimal Off-Target Effects: Studies have shown that this compound has minimal effects on other cardiac ion channels, including the rapid (IKr) and slow (IKs) delayed rectifier potassium currents, the ATP-sensitive potassium current (IKATP), the L-type calcium current (ICa), and the fast sodium current (INa) at therapeutic concentrations.[1]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on various cardiac ion channels and its effects on atrial electrophysiology.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

| Ion Channel/Current | Cell Type | IC50 (µM) | Reference |

| hKv1.5 (IKur) | CHO cells | 3.6 | [1] |

| hKv4.3 + KChIP2.2b (Ito) | CHO cells | 5.9 | [1] |

| Voltage-dependent outward current | Pig left atrial myocytes | 1.1 | [1] |

| Carbachol-activated IKACh | Pig left atrial myocytes | 8.4 | [1] |

| TASK-1 | Xenopus oocytes | 0.222 | |

| IKr, IKs, IKATP, ICa, INa | Various | Mildly affected at 10 µM | [1] |

Table 2: Electrophysiological Effects of this compound in Atrial Tissue

| Parameter | Species | Effect |

| Left Atrial Effective Refractory Period (LAERP) | Anesthetized Pigs | Dose-dependent increase |

| Left Atrial Effective Refractory Period (LAERP) | Conscious Goats | Significant prolongation |

| Atrial Vulnerability to Arrhythmia | Anesthetized Pigs | Inhibition |

| Ventricular Monophasic Action Potentials | Anesthetized Pigs | No effect |

| Ventricular Refractory Periods | Anesthetized Pigs | No effect |

| ECG Intervals | Anesthetized Pigs | No effects |

Experimental Protocols

Isolation of Adult Cardiomyocytes

Objective: To obtain viable, single cardiomyocytes for electrophysiological recordings.

Materials:

-

Langendorff perfusion system

-

Enzyme solution: Collagenase type II, Hyaluronidase

-

Isolation buffer (e.g., calcium-free Tyrode's solution)

-

Stop buffer (e.g., Kraft-Brühe solution)

Procedure:

-

Anesthetize the animal and excise the heart.

-

Cannulate the aorta and mount the heart on the Langendorff apparatus.

-

Perfuse with calcium-free buffer to wash out the blood.

-

Switch to perfusion with the enzyme solution to digest the extracellular matrix.

-

Once the heart is digested, remove it from the apparatus and gently tease apart the ventricular or atrial tissue in the stop buffer.

-

Filter the cell suspension to remove undigested tissue.

-

Allow the myocytes to settle by gravity and resuspend them in a calcium-containing solution for experimental use.

Whole-Cell Patch-Clamp Recordings

Objective: To measure ionic currents and action potentials in isolated cardiomyocytes.

Equipment:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Perfusion system

Solutions:

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal (Pipette) Solution for Action Potentials: (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH 7.2 with KOH.

-

Internal (Pipette) Solution for Specific Ion Currents: Composition varies depending on the current being isolated (e.g., using Cs+ to block K+ currents when measuring Ca2+ or Na+ currents).

Procedure:

-

Plate the isolated cardiomyocytes in a recording chamber on the microscope stage.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy myocyte with the pipette and form a high-resistance (GΩ) seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

For voltage-clamp experiments, apply specific voltage protocols to elicit and record the ionic current of interest.

-

For current-clamp experiments, inject current to elicit and record action potentials.

-

Apply this compound at various concentrations via the perfusion system to determine its effects.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To study the effect of this compound on specific ion channels expressed in a heterologous system.

Procedure:

-

Inject cRNA encoding the cardiac ion channel of interest (e.g., hKv1.5, hTASK-1) into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-7 days to allow for channel expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

-

Use a voltage-clamp amplifier to control the membrane potential and record the resulting currents.

-

Apply this compound to the bath solution to measure its inhibitory effect on the expressed channel.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound on cardiomyocyte electrophysiology.

Experimental Workflow: Whole-Cell Patch-Clamp

References

In-Depth Technical Guide: The Effect of AVE1231 on Atrial Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVE1231 is an investigational antiarrhythmic agent with a mechanism of action primarily centered on the selective blockade of potassium channels predominantly expressed in the atria. This targeted action aims to prolong the atrial action potential duration (APD) and effective refractory period (ERP), key electrophysiological parameters in the management of atrial fibrillation (AF), while minimizing effects on ventricular tissue to reduce the risk of proarrhythmic complications. This guide provides a detailed overview of the electrophysiological effects of this compound on the atrial action potential, summarizing available quantitative data, outlining experimental methodologies, and visualizing the underlying mechanisms.

Core Mechanism of Action: Atrial-Selective Potassium Channel Blockade

This compound exerts its primary effect by inhibiting specific potassium currents that are crucial for the repolarization phase of the atrial action potential. Its main targets are the ultrarapid delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the acetylcholine-activated potassium current (IK,ACh).

The channels underlying these currents, namely Kv1.5 (for IKur) and Kv4.3 (for Ito), are more abundantly expressed in the atria compared to the ventricles. This differential expression is the basis for the atrial-selective action of this compound. By blocking these channels, this compound delays the repolarization of atrial myocytes, thereby prolonging the action potential duration.

Signaling Pathway for this compound Action

Mechanism of this compound on Atrial Action Potential.

Quantitative Data on Electrophysiological Effects

The following tables summarize the key quantitative data on the effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound on Atrial Potassium Channels[1]

| Ion Channel/Current | Expressed in | IC50 (µM) |

| hKv1.5 (IKur) | CHO cells | 3.6 |

| hKv4.3 + KChIP2.2b (Ito) | CHO cells | 5.9 |

| Voltage-dependent outward current | Pig left atrial myocytes | 1.1 |

| Carbachol-activated IKACh | Pig left atrial myocytes | 8.4 |

Note: this compound showed minimal effects on IKr, IKs, IKATP, ICa, and INa at a concentration of 10 µM, highlighting its selectivity for early atrial repolarizing currents.[1]

Table 2: In Vivo Effects of this compound on Left Atrial Effective Refractory Period (LAERP)

| Species | Model | Dosing | Effect on LAERP |

| Pig | Anesthetized | 0.3, 1, and 3 mg/kg (oral) | Dose-dependent increase[1] |

| Goat | Conscious | 3 mg/kg/h (i.v.) | Significant prolongation[1] |

| Goat | Conscious, with electrical remodeling | 3 mg/kg/h (i.v.) | Pronounced prolongation compared to sinus rhythm[1] |

A study on the related compound AVE0118, a structural analog of this compound, in anesthetized pigs showed a significant prolongation of the left atrial monophasic action potential (MAP). The effect was most pronounced at 40% repolarization and tended to decrease at 80% and 90% repolarization. This suggests that the primary effect is on the early phases of repolarization, consistent with the blockade of IKur and Ito.

Experimental Protocols

Measurement of Ion Channel Inhibition in CHO Cells

A detailed protocol for assessing the inhibitory effect of this compound on specific ion channels expressed in a stable cell line.

Workflow for IC50 determination in CHO cells.

Methodology Details:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with the gene encoding the human Kv1.5 channel or co-transfected with genes for Kv4.3 and its accessory subunit KChIP2.2b. Cells are cultured under standard conditions.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system. Pipettes are filled with a potassium-based intracellular solution, and the extracellular solution is a standard Tyrode's solution.

-

Voltage-Clamp Protocol: To elicit IKur (Kv1.5), depolarizing voltage steps are applied from a holding potential of -80 mV. For Ito (Kv4.3), a pre-pulse to inactivate sodium channels is followed by a depolarizing test pulse.

-

Drug Application: this compound is dissolved in an appropriate solvent and diluted to the desired concentrations in the extracellular solution. The different concentrations are perfused over the cells in a cumulative or non-cumulative manner.

-

Data Analysis: The peak outward current is measured before and after the application of each drug concentration. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the IC50 value.

In Vivo Electrophysiological Studies in Anesthetized Pigs

This protocol describes the methodology for assessing the effect of this compound on atrial refractoriness in a large animal model.

Workflow for in vivo electrophysiology study in pigs.

Methodology Details:

-

Animal Model: Anesthetized domestic pigs are used.

-

Surgical Preparation: A midline sternotomy is performed to expose the heart. Multipolar electrode catheters are sutured to the epicardial surface of the left and right atria for pacing and recording.

-

Electrophysiological Protocol: The atria are paced at a constant basic cycle length (e.g., 300 ms). The LAERP is determined by introducing premature stimuli (S2) after a train of basic stimuli (S1). The LAERP is defined as the longest S1-S2 interval that fails to capture the atrium.

-

Drug Administration: this compound is administered via an oral gavage or as an intravenous infusion.

-

Data Acquisition and Analysis: Intracardiac electrograms, ECG, and MAPs are continuously recorded. Changes in LAERP and other electrophysiological parameters are analyzed and compared to baseline values.

Discussion and Implications

The available data strongly suggest that this compound is a potent and selective blocker of atrial-specific potassium channels. This mechanism of action is expected to lead to a prolongation of the atrial action potential duration, which in turn increases the atrial effective refractory period. This electrophysiological profile is desirable for an antiarrhythmic drug aimed at treating atrial fibrillation, as it can help to terminate re-entrant circuits and prevent the initiation of new ones.

The atrial selectivity of this compound is a key advantage. The lack of significant effects on ventricular repolarization and other cardiac ion channels at therapeutic concentrations suggests a lower risk of proarrhythmic side effects, such as Torsades de Pointes, which are a concern with less selective potassium channel blockers.

The finding that this compound did not significantly alter APD90 in guinea pig ventricular papillary muscle, while seemingly contradictory, actually supports its atrial-selective profile, as ventricular tissue has a different complement of potassium channels compared to the atria.

Future Directions

While the current data are promising, further research is needed to fully characterize the electrophysiological profile of this compound. Specifically, detailed studies on the concentration-dependent and frequency-dependent effects of this compound on atrial action potential duration (APD50 and APD90) in relevant large animal models (e.g., pigs, goats) and, importantly, in human atrial tissue are warranted. Such studies will provide a more complete understanding of its therapeutic potential and will be crucial for guiding clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with AVE1231

The current search results provide a good starting point for understanding the in vivo effects of AVE1231, particularly its role as a TASK-1 channel blocker and its impact on the cardiovascular system in animal models (rats). I have gathered some information on dosages used in these studies, the effects on blood pressure, and the animal models (age-dependent effects in rats).

Therefore, the next steps need to focus on extracting these specific details to build the comprehensive application notes and protocols requested by the user.Based on the analysis of the initial search results, I have identified the key areas where more detailed information is required to fulfill the user's request. The subsequent steps will therefore focus on obtaining specific protocols, quantitative data for tabulation, and information to construct the required diagrams.

My next step will be to search for detailed experimental protocols for in vivo studies involving this compound in rats, focusing on the preparation of this compound for injection, detailed administration procedures, and specific physiological parameters measured. I will also look for more quantitative data from these studies to populate the summary tables. Finally, I will search for information that can be used to create a signaling pathway diagram for TASK-1 channel modulation by this compound and a workflow diagram for a typical in vivo experiment.

After these focused searches, I will have the necessary components to assemble the complete application notes and protocols as requested.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies with this compound, a potent blocker of the TASK-1 (Kcnk3) potassium channel. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological roles of TASK-1 channels in various animal models.

Introduction

This compound is a valuable pharmacological tool for studying the function of TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1. These channels are members of the two-pore domain potassium (K2P) channel family and play a crucial role in setting the resting membrane potential in various cell types.[1] By blocking TASK-1 channels, this compound allows for the investigation of their contribution to physiological processes such as vascular tone and blood pressure regulation.[2][3][4]

Mechanism of Action

This compound selectively blocks TASK-1 potassium channels. In vascular smooth muscle cells, these channels contribute to the background potassium current, which helps maintain a hyperpolarized state. Inhibition of TASK-1 channels by this compound leads to membrane depolarization. This depolarization can, in turn, activate voltage-gated Ca2+ channels, leading to an influx of calcium and subsequent smooth muscle contraction, resulting in vasoconstriction.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on vascular smooth muscle cells.

In Vivo Animal Studies: Protocol and Data

The following protocols are based on published studies investigating the effects of this compound in rats. These studies have revealed age-dependent effects on the cardiovascular system.

Animal Models

Animal studies should be conducted in compliance with institutional and national guidelines for animal welfare.[3]

Experimental Protocol: Blood Pressure Measurement in Anesthetized Rats

This protocol describes the measurement of mean arterial pressure (MAP) and heart rate (HR) in response to intravenous administration of this compound.

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO, vehicle)

-

Urethane (anesthetic)

-

Chlorisondamine (B1215871) (ganglionic blocker)

-

Saline

-

Catheters

-

Pressure transducer and data acquisition system

-

Anesthesia: Anesthetize rats with urethane.

-

Catheterization: Insert catheters into the femoral artery for blood pressure measurement and into two femoral veins for drug administration.

-

Ganglionic Blockade: To exclude the influence of the autonomic nervous system, administer chlorisondamine (2.5 mg·kg⁻¹).[3]

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Drug Administration: Administer this compound (4 mg·kg⁻¹, i.v.) or an equivalent volume of the vehicle (DMSO, 0.5 ml·kg⁻¹).[3]

-

Data Recording: Continuously record MAP and HR for at least 15 minutes post-injection. The peak response to this compound is typically observed within 2-3 minutes.[3]

Experimental Workflow

Caption: Experimental workflow for in vivo blood pressure measurement.

Quantitative Data Summary

The following tables summarize the key findings from in vivo studies with this compound in rats.

Table 1: Effect of Intravenous this compound (4 mg·kg⁻¹) on Mean Arterial Pressure (MAP) in Anesthetized Rats [2][3]

| Animal Group | Treatment | Baseline MAP (mmHg) | Post-treatment MAP Change (mmHg) |

| Young Rats | This compound | ~50 | Significant Increase |

| DMSO (Vehicle) | ~50 | No Significant Change | |

| Adult Rats | This compound | ~100 | No Significant Change |

| DMSO (Vehicle) | ~100 | No Significant Change |

Table 2: Ex Vivo Effects of this compound (1 µmol·L⁻¹) on Arterial Smooth Muscle [2][3]

| Animal Group | Parameter | Effect of this compound |

| Young Rats | Membrane Potential | Prominent Depolarization |

| Basal Tone | Increased | |

| Contractile Response to Methoxamine | Increased | |

| Adult Rats | Membrane Potential | Minimal Depolarization (~12 mV) |

| Basal Tone | Almost No Effect | |

| Contractile Response to Methoxamine | Almost No Effect |

Other Potential Applications

While the primary focus of the provided protocols is on cardiovascular studies, this compound has also been investigated for its potential as an antiarrhythmic agent, particularly for atrial fibrillation.[5] In this context, it has been shown to block other potassium channels, such as hKv1.5 and hKv4.3, at different concentrations.[5] Researchers interested in these applications should consult the relevant literature for specific protocols.

Conclusion

This compound is a critical tool for elucidating the in vivo functions of TASK-1 channels. The provided protocols and data highlight its significant, age-dependent effects on the cardiovascular system in rats. These application notes serve as a detailed guide for researchers to design and conduct rigorous and reproducible in vivo experiments with this compound. Careful adherence to the described methodologies is essential for obtaining reliable and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. TASK-1 channel blockade by this compound increases vasocontractile responses and BP in 1- to 2-week-old but not adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TASK‐1 channel blockade by this compound increases vasocontractile responses and BP in 1‐ to 2‐week‐old but not adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TASK‐1 channel blockade by this compound increases vasocontractile responses and BP in 1‐ to 2‐week‐old but not adult rats [ouci.dntb.gov.ua]

- 5. In vitro and in vivo effects of the atrial selective antiarrhythmic compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AVE1231 in Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE1231 is a pharmacological agent investigated for its potential as an antiarrhythmic drug, particularly for the treatment of atrial fibrillation.[1] Its primary mechanism of action involves the blockade of specific potassium channels, which play a crucial role in the repolarization phase of the cardiac action potential. Understanding the electrophysiological effects of this compound at the cellular level is paramount for its development and application. Patch clamp electrophysiology is the gold-standard technique for elucidating the interaction of compounds like this compound with ion channels.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in patch clamp experiments to characterize its effects on various potassium currents and cellular excitability.

Mechanism of Action

This compound is a blocker of multiple potassium channels, with notable activity on Kv1.5 and TASK-1 channels.[1][5][6][7]

-

Kv1.5 Inhibition: The Kv1.5 channel is the molecular correlate of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is predominantly expressed in the human atria.[8] By inhibiting Kv1.5, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes.[1][9] This atrial-selective action is a key characteristic being explored for the management of atrial fibrillation with potentially minimal effects on ventricular repolarization.[1][10]

-

TASK-1 Inhibition: this compound also exhibits inhibitory effects on the TASK-1 (KCNK3) channel, a member of the two-pore-domain potassium (K2P) channel family.[5][6][7][11][12] TASK-1 channels contribute to the background potassium current that helps stabilize the resting membrane potential. Inhibition of these channels can lead to membrane depolarization.[7]

The dual blockade of these channels underscores the importance of detailed electrophysiological characterization to understand the compound's full pharmacological profile.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the reported quantitative data for this compound on various ion channels from patch clamp experiments.

| Cell Type/Channel | Current | Parameter | Value | Reference |

| CHO cells | hKv1.5 | IC50 | 3.6 µM | [1] |

| CHO cells | hKv4.3 + KChIP2.2b | IC50 | 5.9 µM | [1] |

| Pig left atrial myocytes | Voltage-dependent outward current | IC50 | 1.1 µM | [1] |

| Pig left atrial myocytes | Carbachol-activated IKACh | IC50 | 8.4 µM | [1] |

| Rat saphenous artery smooth muscle | TASK-1 channels | Concentration for effect | 1 µM | [5][7] |

Note: Mild effects were observed on IKr, IKs, IKATP, ICa, and INa at a concentration of 10 µM.[1]

Experimental Protocols

This section provides detailed protocols for whole-cell patch clamp experiments to assess the effects of this compound.

Protocol 1: Voltage-Clamp Analysis of Kv1.5 Current Inhibition

Objective: To determine the concentration-dependent inhibition of Kv1.5 channels by this compound.

Cell Preparation:

-

Use a stable cell line expressing human Kv1.5 channels (e.g., CHO or HEK-293 cells).

-

Culture cells to 70-80% confluency on glass coverslips in appropriate media.

-

Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[13] Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Hold the cell membrane potential at -80 mV.

-

To elicit Kv1.5 currents, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms.

-

Record baseline currents in the absence of this compound.

-

Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Allow 2-3 minutes for the drug to equilibrate at each concentration before recording.

-

Record currents at each concentration using the same voltage protocol.

Data Analysis:

-

Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each this compound concentration.

-

Normalize the current at each concentration to the baseline current.

-

Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Current-Clamp Analysis of Action Potential Duration

Objective: To evaluate the effect of this compound on the action potential duration in atrial myocytes.

Cell Preparation:

-

Isolate primary atrial myocytes from an appropriate animal model (e.g., pig, rabbit, or rodent).

-

Allow the isolated cells to adhere to laminin-coated coverslips for a short period before recording.

Solutions:

-

Use the same external and internal solutions as in Protocol 1, with the potential addition of specific channel blockers to isolate the effects on repolarizing K+ currents if necessary.

Electrophysiological Recording:

-

Establish a whole-cell patch clamp configuration in current-clamp mode.[2]

-

Record the resting membrane potential.

-

Inject short (2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials.

-

Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).

-

Perfuse the chamber with a physiologically relevant concentration of this compound (e.g., 1-10 µM).

-

After drug equilibration, record action potentials using the same stimulation protocol.

Data Analysis:

-

Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

-

Compare the APD50 and APD90 values before and after the application of this compound.

-

Statistically analyze the changes in APD to determine the significance of the drug's effect.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Patch Clamp Analysis

Caption: Experimental workflow for evaluating this compound.

References

- 1. In vitro and in vivo effects of the atrial selective antiarrhythmic compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axolbio.com [axolbio.com]

- 3. scientifica.uk.com [scientifica.uk.com]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. TASK-1 channel blockade by this compound increases vasocontractile responses and BP in 1- to 2-week-old but not adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TASK‐1 channel blockade by this compound increases vasocontractile responses and BP in 1‐ to 2‐week‐old but not adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kv1.5 Potassium Channel Inhibitors for the Treatment and Prevention of Atrial Fibrillation | Semantic Scholar [semanticscholar.org]

- 9. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 10. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TASK‐1 channel blockade by this compound increases vasocontractile responses and BP in 1‐ to 2‐week‐old but not adult rats [ouci.dntb.gov.ua]

- 13. medchemexpress.com [medchemexpress.com]